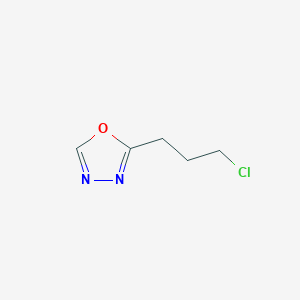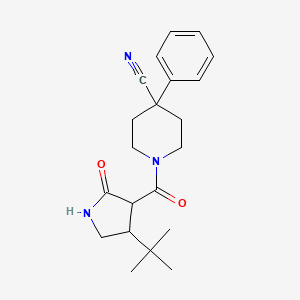
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of “(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine” is 207.17 . Its IUPAC name is (1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine . The InChI code is 1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 .Physical And Chemical Properties Analysis
“(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine” is a solid or liquid compound . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine, also known as (1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethylamine, focusing on six unique applications:
Pharmaceutical Development
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. Its unique fluorinated structure can enhance the metabolic stability, bioavailability, and binding affinity of pharmaceutical agents. This compound is particularly useful in the development of drugs targeting neurological disorders and inflammation .
Radiopharmaceuticals
The compound’s fluorinated structure makes it suitable for radiolabeling, particularly with fluorine-18, a positron-emitting isotope used in positron emission tomography (PET) imaging. Radiolabeled derivatives of (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine can be used to study brain function, diagnose neurological diseases, and monitor the efficacy of therapeutic interventions .
Organic Synthesis
In organic chemistry, (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine serves as a precursor for the synthesis of various fluorinated compounds. Its incorporation into complex molecules can improve their chemical properties, such as increased lipophilicity and resistance to metabolic degradation. This makes it a valuable intermediate in the synthesis of agrochemicals, pharmaceuticals, and materials science applications .
Material Science
The compound’s unique fluorinated structure can be exploited in the development of advanced materials. For instance, it can be used to synthesize polymers with enhanced thermal stability, chemical resistance, and hydrophobicity. These materials have applications in coatings, membranes, and electronic devices .
Medicinal Chemistry
In medicinal chemistry, (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine is used to design and synthesize novel therapeutic agents. Its fluorinated moiety can modulate the pharmacokinetic and pharmacodynamic properties of drugs, leading to improved efficacy and reduced side effects. This compound is particularly valuable in the development of anti-cancer and anti-inflammatory drugs .
Biochemical Research
The compound is also used in biochemical research to study enzyme interactions and receptor binding. Its fluorinated structure can serve as a probe to investigate the mechanisms of enzyme catalysis and receptor-ligand interactions. This can provide insights into the design of enzyme inhibitors and receptor modulators for therapeutic purposes .
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOIWTAAYYAMKP-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C(F)(F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

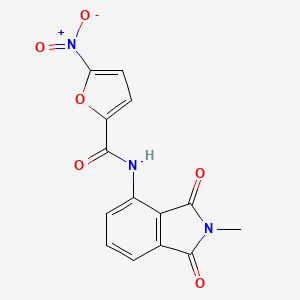
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B2726897.png)
![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-fluorobenzene](/img/structure/B2726901.png)

![2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2726905.png)
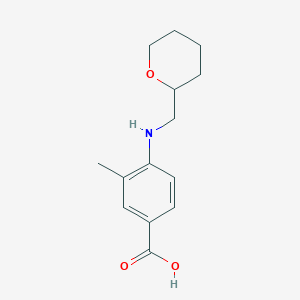

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2726908.png)
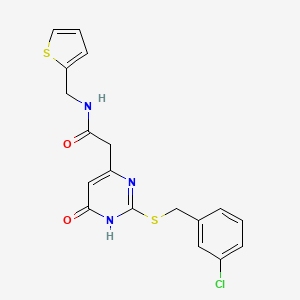
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2726910.png)
![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2726911.png)
